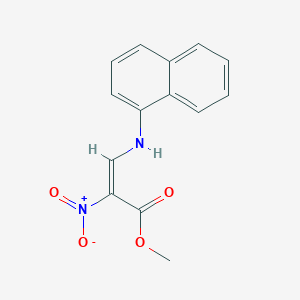
methyl (E)-3-(naphthalen-1-ylamino)-2-nitroprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-3-(naphthalen-1-ylamino)-2-nitroprop-2-enoate is an organic compound that features a naphthalene ring, an amino group, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-(naphthalen-1-ylamino)-2-nitroprop-2-enoate typically involves the reaction of naphthalen-1-ylamine with methyl 2-nitroacrylate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product through a nucleophilic substitution mechanism.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (E)-3-(naphthalen-1-ylamino)-2-nitroprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of naphthalen-1-ylamine derivatives.
Reduction: Formation of methyl (E)-3-(naphthalen-1-ylamino)-2-aminoprop-2-enoate.
Substitution: Formation of various substituted naphthalen-1-ylamino derivatives.
Aplicaciones Científicas De Investigación
Methyl (E)-3-(naphthalen-1-ylamino)-2-nitroprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of methyl (E)-3-(naphthalen-1-ylamino)-2-nitroprop-2-enoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The naphthalene ring structure allows for interactions with aromatic amino acids in proteins, potentially affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
2-(Naphthalen-1-yl)thiophene: A compound with a similar naphthalene ring structure but with a thiophene group instead of an amino and nitro group.
4-(Naphthalen-1-ylimino)methyl-phenol: Another compound with a naphthalene ring, but with different functional groups.
Uniqueness
Methyl (E)-3-(naphthalen-1-ylamino)-2-nitroprop-2-enoate is unique due to the presence of both an amino and a nitro group on the naphthalene ring, which imparts distinct chemical reactivity and potential biological activity compared to other naphthalene derivatives.
Propiedades
IUPAC Name |
methyl (E)-3-(naphthalen-1-ylamino)-2-nitroprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-14(17)13(16(18)19)9-15-12-8-4-6-10-5-2-3-7-11(10)12/h2-9,15H,1H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTCPZHFCQVWKS-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC=CC2=CC=CC=C21)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=CC=CC2=CC=CC=C21)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-BENZOYL-3,3-DIMETHYL-11-(2-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B5114318.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide](/img/structure/B5114330.png)
![1-(2-Chlorophenyl)-6-hydroxy-5-[(2-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione](/img/structure/B5114338.png)
![N-benzyl-3-{1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}-N-methylpropanamide](/img/structure/B5114345.png)
![N-[4-(benzyloxy)phenyl]pyridine-3-carboxamide](/img/structure/B5114348.png)
![2-[2-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5114353.png)

![4-(3-{[2-(2-NAPHTHYLAMINO)-2-OXOETHYL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID](/img/structure/B5114364.png)
![6-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5114367.png)
![2-[[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5114368.png)

![2-ethoxy-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-3-nitrophenyl acetate](/img/structure/B5114396.png)
![5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5114404.png)
